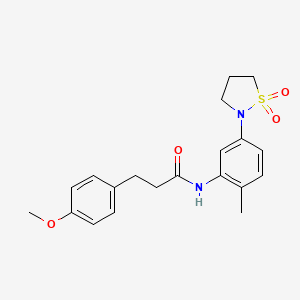

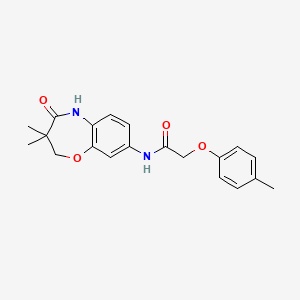

![molecular formula C17H21FNO3P B2886109 N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline CAS No. 164362-87-2](/img/structure/B2886109.png)

N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline is a useful research compound. Its molecular formula is C17H21FNO3P and its molecular weight is 337.331. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorescence Quenching Studies

Research on boronic acid derivatives has shown applications in fluorescence quenching studies. These studies involve steady-state fluorescence measurements to investigate the quenching of fluorescence by aniline in different solvents. Such research provides insights into the molecular interactions and conformational changes in solute molecules, contributing to our understanding of fluorescence behavior in various environments (H. S. Geethanjali et al., 2015).

Alzheimer's Disease Research

Investigations into the effects of certain compounds on Alzheimer's disease have been conducted, with studies showing that specific nonsteroidal anti-inflammatory drug (NSAID) derivatives can reduce β-amyloid loads and staining in transgenic mice models. This research suggests potential therapeutic applications for compounds in the treatment of Alzheimer's dementia (P. Jantzen et al., 2002).

Organic Synthesis and Catalysis

The development of novel methodologies for organic synthesis and catalysis is another area of application. For example, research on the use of monodentate transient directing groups (MonoTDG) for the Ru(II)-catalyzed ortho-C-H imidation of benzaldehydes showcases the utility of specific compounds in facilitating complex chemical transformations. This work has implications for the synthesis of diverse organic molecules with potential applications in pharmaceuticals and materials science (Yong Wu et al., 2021).

Sensor Development for Metal Ions

Research on fluorescent sensors for metal ions, such as aluminum(III), demonstrates the application of specific aniline derivatives in the detection and quantification of metal ions in biological systems. These sensors can enable the monitoring of metal ion concentrations with high sensitivity and specificity, which is crucial for environmental monitoring and biomedical diagnostics (Jianfei Tian et al., 2015).

Electroluminescence and Material Science

Studies on emitting amorphous molecular materials for electroluminescence highlight the role of specific aniline derivatives in the development of materials for organic electroluminescent devices. Such research is foundational for advancing technology in displays, lighting, and other applications that rely on electroluminescent materials (Hidekaru Doi et al., 2003).

Propriétés

IUPAC Name |

N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FNO3P/c1-3-21-23(20,22-4-2)17(15-12-8-9-13-16(15)18)19-14-10-6-5-7-11-14/h5-13,17,19H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMPXWCPOWTODM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CC=CC=C1F)NC2=CC=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FNO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2886026.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2886027.png)

![2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2886031.png)

![2-difluoromethanesulfonyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2886033.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2886036.png)

![3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2886037.png)

![2-ethyl-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2886039.png)